Thieno[3,2-g]quinoline-4,9-dione
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Overview
Description
Thieno[3,2-g]quinoline-4,9-dione is a heterocyclic compound that combines the structural features of both thiophene and quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-g]quinoline-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline derivatives with thiophene-based compounds. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-g]quinoline-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Thieno[3,2-g]quinoline-4,9-dione exerts its effects is multifaceted:
Comparison with Similar Compounds
- Thieno[3,4-b]quinoline
- Thieno[3,4-c]quinolone
- Thieno[2,3-g]quinoline
- Spiro-thieno[2,3-g]quinoline
Comparison: Thieno[3,2-g]quinoline-4,9-dione stands out due to its unique structural features that combine the properties of both thiophene and quinoline. This combination results in enhanced biological activity and chemical reactivity compared to its analogs.
Properties
CAS No. |
135832-01-8 |
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Molecular Formula |
C11H5NO2S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
thieno[3,2-g]quinoline-4,9-dione |
InChI |
InChI=1S/C11H5NO2S/c13-9-6-2-1-4-12-8(6)10(14)11-7(9)3-5-15-11/h1-5H |
InChI Key |
RCCIWEABDSSPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)C=CS3)N=C1 |
Origin of Product |
United States |
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